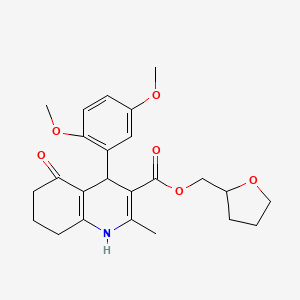

![molecular formula C32H18ClFO5 B5236901 5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5236901.png)

5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone is a complex organic compound that features a unique spiro structure It is characterized by the presence of multiple aromatic rings, chlorinated and fluorinated phenyl groups, and a tetrone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone typically involves the following steps:

Formation of the spiro-indene-furan core: This step involves the cyclization of indene and furan derivatives under specific conditions, often using strong acids or bases as catalysts.

Introduction of the chlorinated and fluorinated phenyl groups: These groups are usually introduced through halogenation reactions, where the phenyl rings are functionalized with chlorine and fluorine atoms.

Final oxidation step: The compound is subjected to oxidation to form the tetrone structure, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthetic routes with optimization for yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation to introduce additional functional groups.

Reduction: Reduction reactions may be employed to modify the tetrone structure, potentially transforming it into more reactive intermediates.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).

Major Products Formed

Oxidized derivatives: Additional functional groups like ketones or carboxylic acids.

Reduced derivatives: More reactive intermediates with hydroxyl or alkoxy groups.

Substituted products: Phenyl rings functionalized with various substituents such as halogens, alkyl, or nitro groups.

Scientific Research Applications

Chemistry

Catalysts: Used as ligands in metal-catalyzed reactions to enhance selectivity and yield.

Material Science: Incorporated into polymer matrices to improve mechanical properties and thermal stability.

Biology

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Biological Probes: Employed as probes to study biological mechanisms due to its unique structural features.

Medicine

Anticancer Research: Studied for its potential cytotoxic effects against various cancer cell lines.

Anti-inflammatory Agents: Explored for its ability to modulate inflammatory pathways.

Industry

Electronics: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Coatings: Incorporated into high-performance coatings for enhanced durability and chemical resistance.

Mechanism of Action

5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone exerts its effects through several mechanisms:

Molecular Targets: The compound interacts with specific proteins and enzymes, altering their activity and leading to various biological responses.

Pathways Involved: It modulates signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

5'-(4-chlorophenyl)-3'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone

5'-(3-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone

Uniqueness

Structural Complexity: The specific arrangement of chlorinated and fluorinated phenyl groups in the compound provides unique steric and electronic properties.

Reactivity: Its spiro structure and tetrone backbone confer distinct reactivity patterns, making it a valuable compound for synthetic applications.

Functional Diversity: The presence of multiple functional groups allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.

This should give you a comprehensive overview of 5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone. Anything else you’d like to know or discuss next?

Properties

InChI |

InChI=1S/C32H18ClFO5/c33-19-14-12-17(13-15-19)30-31(26(35)21-8-1-2-9-22(21)27(31)36)25(18-6-5-7-20(34)16-18)32(39-30)28(37)23-10-3-4-11-24(23)29(32)38/h1-16,25,30H |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBCEZWOCOXKIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3(C2=O)C(C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl)C7=CC(=CC=C7)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18ClFO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5236826.png)

![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)

![N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]sulfonylacetamide](/img/structure/B5236860.png)

![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)

![4-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)

![N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5236900.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)

![N-(3-isoxazolylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5236910.png)

![1-{[1-({6-[butyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5236925.png)